Piperazine, 1-nicotinoylmethyl-4-phenyl-
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Overview
Description
Piperazine, 1-nicotinoylmethyl-4-phenyl-, also known as 1-(2-Keto-2-(3’-pyridyl)ethyl)-4-(phenyl)piperazine, is a derivative of piperazine. Piperazine itself is a six-membered ring containing two nitrogen atoms at opposite positions in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-nicotinoylmethyl-4-phenyl-, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yield .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. For example, the ammoniation of 1,2-dichloroethane or ethanolamine can produce piperazine as a co-product . These methods are optimized for efficiency and cost-effectiveness, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-nicotinoylmethyl-4-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group with another, leading to a variety of substituted piperazine derivatives .
Scientific Research Applications
Piperazine, 1-nicotinoylmethyl-4-phenyl-, has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a tool for studying enzyme interactions and receptor bindingAdditionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of piperazine, 1-nicotinoylmethyl-4-phenyl-, involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms . This mechanism makes it a valuable compound for studying neuromuscular interactions and developing antiparasitic treatments.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine, 1-nicotinoylmethyl-4-phenyl-, include other piperazine derivatives such as 1-phenylpiperazine and 1-benzylpiperazine. These compounds share the core piperazine structure but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness: What sets piperazine, 1-nicotinoylmethyl-4-phenyl-, apart from other similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the nicotinoylmethyl and phenyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
58013-12-0 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C17H19N3O/c21-17(15-5-4-8-18-13-15)14-19-9-11-20(12-10-19)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |
InChI Key |
RHKFILUJULXCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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